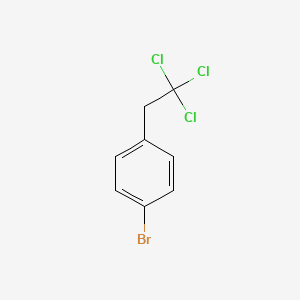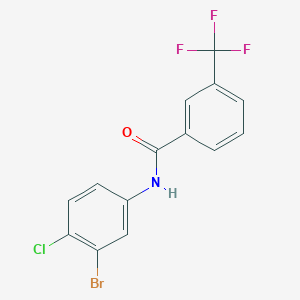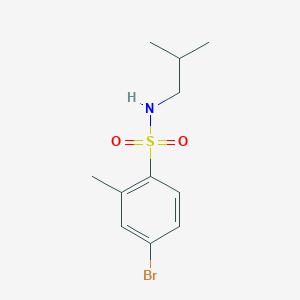
2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a dichlorophenyl group, a fluorine atom, and an isonicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichlorophenylboronic acid and 3-fluoroisonicotinic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3,4-dichlorophenylboronic acid with 3-fluoroisonicotinic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity of the product. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of small molecules with biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorophenyl and fluorine groups enhances its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
2-(3,4-Dichlorophenyl)-isonicotinic acid: Lacks the fluorine atom but has similar structural features.
3-Fluoroisonicotinic acid: Lacks the dichlorophenyl group but contains the fluorine atom and isonicotinic acid moiety.
2-(3,4-Dichlorophenyl)-3-chloroisonicotinic acid: Contains a chlorine atom instead of fluorine.
Uniqueness
2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid is unique due to the presence of both dichlorophenyl and fluorine groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
特性
分子式 |
C12H6Cl2FNO2 |
|---|---|
分子量 |
286.08 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-3-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2FNO2/c13-8-2-1-6(5-9(8)14)11-10(15)7(12(17)18)3-4-16-11/h1-5H,(H,17,18) |
InChIキー |
ZGKCHQBOYANANF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NC=CC(=C2F)C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


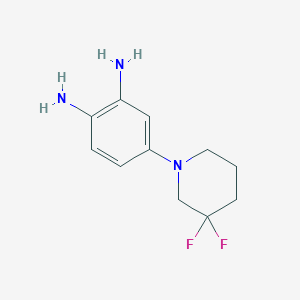


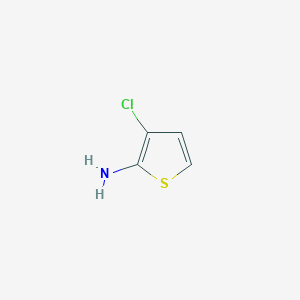


![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
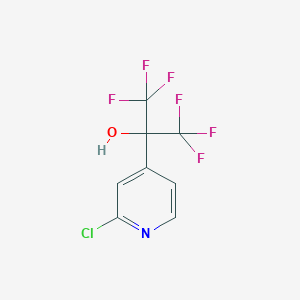
amine](/img/structure/B12077658.png)

